molecular formula C23H21N3O6 B156979 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester CAS No. 10110-15-3

2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester

Cat. No. B156979
CAS RN: 10110-15-3
M. Wt: 435.4 g/mol
InChI Key: PUBJEJTZWACRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester is a chemical compound that has gained attention in scientific research due to its potential medicinal properties. It is a member of the isoindole family of compounds, which are known for their biological activity.

Mechanism Of Action

The mechanism of action of 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester is not fully understood. However, it has been suggested that its anti-cancer activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. It has also been suggested that its anti-inflammatory activity may be due to its ability to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester has been reported to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, it has been reported to have anti-viral activity against the hepatitis C virus. It has also been reported to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester for lab experiments is its potential medicinal properties, which make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases, such as viral infections and oxidative stress-related diseases. Additionally, research could be conducted to optimize the synthesis method of this compound in order to improve its yield and purity.

Synthesis Methods

The synthesis method of 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester involves the reaction of 2,3-diaminonaphthalene with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with butyl chloroformate to form the butyl ester of the compound. This method has been reported in a research article published in the journal Organic Letters.

Scientific Research Applications

2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester has been studied for its potential medicinal properties. It has been reported to have anti-cancer, anti-inflammatory, and anti-viral activity. In a research article published in the journal Bioorganic & Medicinal Chemistry Letters, it was reported that this compound exhibited potent anti-cancer activity against human leukemia cells. Another research article published in the journal European Journal of Medicinal Chemistry reported that this compound exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

10110-15-3

Product Name

2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

butyl 3-(4,11-diamino-1,3,5,10-tetraoxonaphtho[2,3-f]isoindol-2-yl)propanoate

InChI

InChI=1S/C23H21N3O6/c1-2-3-10-32-13(27)8-9-26-22(30)16-17(23(26)31)19(25)15-14(18(16)24)20(28)11-6-4-5-7-12(11)21(15)29/h4-7H,2-3,8-10,24-25H2,1H3

InChI Key

PUBJEJTZWACRIX-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N

Canonical SMILES

CCCCOC(=O)CCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N

Other CAS RN

10110-15-3

Origin of Product

United States

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